1,4-Diethynylbenzene

Description

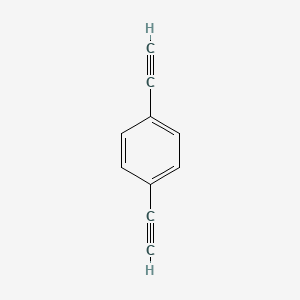

Structure

3D Structure

Properties

IUPAC Name |

1,4-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLGANVFCMOJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26713-43-9 | |

| Record name | Benzene, 1,4-diethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26713-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40918397 | |

| Record name | 1,4-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-14-8, 30700-96-0 | |

| Record name | 1,4-Diethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030700960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,4-Diethynylbenzene from 1,4-Diiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and high-yielding two-step synthesis of 1,4-diethynylbenzene (B1207667) from the readily available starting material, 1,4-diiodobenzene (B128391). The synthesis proceeds via a Sonogashira coupling reaction to form a protected intermediate, 1,4-bis(trimethylsilylethynyl)benzene, followed by a straightforward deprotection to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the workflow to support researchers in the successful execution of this important transformation. This compound is a key building block in the synthesis of various functional materials, including conjugated polymers, molecular wires, and organic electronic devices.

I. Reaction Overview

The synthesis is comprised of two primary experimental stages:

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between 1,4-diiodobenzene and (trimethylsilyl)acetylene to form 1,4-bis(trimethylsilylethynyl)benzene. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne.

-

Deprotection: Removal of the TMS protecting groups from 1,4-bis(trimethylsilylethynyl)benzene using a mild base to afford the final product, this compound.

II. Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

III. Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Sonogashira Coupling of 1,4-Diiodobenzene

| Parameter | Value | Reference |

| Reactants | ||

| 1,4-Diiodobenzene | 3.0 mmol (990.0 mg) | [1] |

| (Trimethylsilyl)acetylene | 7.5 mmol (1.04 mL) | [1] |

| Catalysts | ||

| Pd(PPh₃)₄ | 0.30 mmol (346.6 mg) | [1] |

| CuI | 0.30 mmol (57.1 mg) | [1] |

| Solvents | ||

| Toluene | 25 mL | [1] |

| Diisopropylamine | 6 mL | [1] |

| Reaction Conditions | ||

| Temperature | 50 °C | [1] |

| Time | 24 hours | [1] |

| Product | ||

| 1,4-Bis(trimethylsilylethynyl)benzene | 754 mg | [1] |

| Yield | 93% | [1] |

Table 2: Deprotection of 1,4-Bis(trimethylsilylethynyl)benzene

| Parameter | Value | Reference |

| Reactant | ||

| 1,4-Bis(trimethylsilylethynyl)benzene | 2.7 mmol (730.4 mg) | [1] |

| Reagent | ||

| K₂CO₃ | 27.0 mmol (3.73 g) | [1] |

| Solvents | ||

| Tetrahydrofuran (THF) | 15 mL | [1] |

| Methanol (MeOH) | 15 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Time | 1 hour | [1] |

| Product | ||

| This compound | 313 mg | [1] |

| Yield | 92% | [1] |

IV. Detailed Experimental Protocols

A. Step 1: Synthesis of 1,4-Bis(trimethylsilylethynyl)benzene via Sonogashira Coupling

This procedure is adapted from a reported synthesis.[1]

Materials:

-

1,4-Diiodobenzene (990.0 mg, 3.0 mmol)

-

(Trimethylsilyl)acetylene (1.04 mL, 7.5 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (346.6 mg, 0.30 mmol)

-

Copper(I) iodide (CuI) (57.1 mg, 0.30 mmol)

-

Toluene (25 mL)

-

Diisopropylamine (6 mL)

-

Ethyl acetate (B1210297) (AcOEt)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a reaction flask, add 1,4-diiodobenzene (990.0 mg, 3.0 mmol), Pd(PPh₃)₄ (346.6 mg, 0.30 mmol), and CuI (57.1 mg, 0.30 mmol).

-

Add toluene (25 mL) and diisopropylamine (6 mL) to the flask.

-

To the resulting mixture, add (trimethylsilyl)acetylene (1.04 mL, 7.5 mmol).

-

Heat the reaction mixture at 50 °C for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.

-

Pour the filtrate into a saturated aqueous NH₄Cl solution.

-

Perform a standard aqueous workup by extracting with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane/CH₂Cl₂ (8/1) eluent system to afford pure 1,4-bis(trimethylsilylethynyl)benzene.[1]

B. Step 2: Synthesis of this compound via Deprotection

This procedure details the removal of the trimethylsilyl protecting groups.[1]

Materials:

-

1,4-Bis(trimethylsilylethynyl)benzene (730.4 mg, 2.7 mmol)

-

Potassium carbonate (K₂CO₃) (3.73 g, 27.0 mmol)

-

Tetrahydrofuran (THF) (15 mL)

-

Methanol (MeOH) (15 mL)

-

Ethyl acetate (AcOEt)

-

Water

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 1,4-bis(trimethylsilylethynyl)benzene (730.4 mg, 2.7 mmol) in a mixture of THF (15 mL) and MeOH (15 mL) in a reaction flask.

-

Add potassium carbonate (3.73 g, 27.0 mmol) to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Upon completion of the reaction, perform a standard aqueous workup by adding water and extracting with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using a hexane/CH₂Cl₂ (8/1) eluent system to yield the desired this compound.[1] A similar deprotection using potassium carbonate in methanol has also been reported to proceed effectively at room temperature.[2]

V. Conclusion

This guide provides a comprehensive and detailed methodology for the synthesis of this compound from 1,4-diiodobenzene. The two-step process, involving a high-yielding Sonogashira coupling followed by an efficient deprotection, offers a reliable route to this valuable chemical intermediate. The provided quantitative data and experimental protocols are intended to enable researchers to replicate this synthesis with a high degree of success.

References

Sonogashira Coupling of 1,4-Diethynylbenzene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] For bifunctional molecules such as 1,4-diethynylbenzene (B1207667), the Sonogashira coupling opens the door to the creation of conjugated oligomers and polymers, like oligo(p-phenyleneethynylene)s (OPEs) and poly(p-phenyleneethynylene)s (PPEs). These materials are of significant interest due to their unique photophysical and electronic properties.

This technical guide provides a comprehensive overview of the Sonogashira coupling reaction as it pertains to this compound, offering detailed experimental protocols, a comparative analysis of reaction conditions, and insights into controlling the reaction to achieve desired products, from simple coupled molecules to well-defined oligomers.

Core Reaction Principles

The Sonogashira reaction typically employs a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

However, to circumvent issues associated with the copper co-catalyst, such as the promotion of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed and are often preferred.[3][4] These systems typically require a different choice of base and may employ more specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Reaction Parameters and Optimization

The success of the Sonogashira coupling of this compound is highly dependent on the careful selection and optimization of several key reaction parameters. Due to the bifunctional nature of this compound, a primary challenge is controlling the extent of reaction to avoid the formation of insoluble polymers and to selectively obtain either the mono- or di-substituted product, or controlled oligomers.

Table 1: Comparison of Key Reaction Parameters for Sonogashira Coupling

| Parameter | Pd/Cu-Catalyzed System | Copper-Free System | Considerations for this compound |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand | Catalyst loading is critical to balance reaction rate and side reactions. |

| Copper Co-catalyst | CuI | None | Omission prevents Glaser homocoupling of this compound. |

| Base | Amine bases (e.g., NEt₃, i-Pr₂NH) | Inorganic bases (e.g., Cs₂CO₃, K₂CO₃, TBAF) or hindered organic bases | The choice of base can significantly impact the reaction rate and yield. |

| Solvent | THF, Toluene (B28343), DMF, Amine (as solvent) | Dioxane, Acetonitrile, THF, Toluene | Solvent choice affects the solubility of reactants and the growing oligomer/polymer chain. |

| Temperature | Room temperature to 80 °C | Room temperature to 100 °C | Higher temperatures can promote side reactions and catalyst decomposition. |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent oxidative degradation of the catalyst and reagents. |

Experimental Protocols

The following protocols provide detailed methodologies for performing Sonogashira coupling reactions with this compound.

Protocol 1: Classic Pd/Cu-Catalyzed Sonogashira Coupling for Polymerization

This protocol is a general guideline for the polymerization of this compound with a diiodoaryl compound.

Materials:

-

This compound (1.0 eq)

-

1,4-Diiodo-2,5-dialkoxybenzene (1.0 eq)

-

PdCl₂(PPh₃)₂ (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Anhydrous Toluene

-

Diisopropylamine (B44863) (DIPA)

Procedure:

-

To a dry Schlenk flask maintained under an argon atmosphere, add this compound, 1,4-diiodo-2,5-dialkoxybenzene, PdCl₂(PPh₃)₂, CuI, and PPh₃.

-

Add anhydrous toluene and diisopropylamine (typically in a 3:1 to 5:1 ratio of toluene to DIPA).

-

Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[5]

-

Heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable technique such as GPC. The reaction is typically complete within 24-48 hours.[5]

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (B129727).

-

Filter the polymer and wash it sequentially with methanol and acetone (B3395972) to remove any residual catalyst and unreacted monomers.

-

For further purification, dissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or THF) and re-precipitate it into methanol.

-

Dry the final polymer under vacuum to a constant weight.

Protocol 2: Copper-Free Sonogashira Coupling for Discrete Oligomer Synthesis

This protocol outlines a copper- and amine-free approach, which is particularly useful for cleaner reactions and is adaptable for the synthesis of discrete molecules. To control the reaction and prevent polymerization, a stepwise approach using a mono-protected this compound derivative is often employed.

Materials:

-

Aryl iodide or bromide (1.0 eq)

-

Mono-trimethylsilyl (TMS) protected this compound (1.1 eq)

-

Pd(CH₃CN)₂Cl₂ (0.5 mol %)

-

cataCXium A (1 mol %)

-

Cs₂CO₃ (2.0 eq)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl halide, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃.

-

Add anhydrous 2-MeTHF, followed by the mono-TMS-protected this compound.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

The TMS protecting group can then be selectively removed using a mild base such as K₂CO₃ in methanol to yield the terminal alkyne, which can be used in a subsequent Sonogashira coupling step to build longer, monodisperse oligomers.

Data Presentation

Table 2: Representative Reaction Conditions and Yields for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ | THF | RT | 6 | >95 |

| 2 | 1-Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 70 | 24 | 85 |

| 3 | 1-Iodobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | 92[6] |

| 4 | 1-Bromobenzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | 97[7] |

Note: Yields are for monofunctional reactants and serve as a general guide. Reactions with this compound will have different outcomes depending on stoichiometry and the desired product (mono-adduct, di-adduct, or polymer).

Mandatory Visualizations

Reaction Mechanism and Experimental Workflows

Caption: Catalytic cycles of the Pd/Cu-catalyzed Sonogashira coupling reaction.

Caption: General experimental workflow for the Sonogashira coupling reaction.

Caption: Logical relationships of reaction parameters influencing the outcome.

Conclusion

The Sonogashira coupling of this compound is a cornerstone reaction for the synthesis of advanced materials and complex organic molecules. A thorough understanding of the reaction mechanism and the influence of various parameters is crucial for achieving the desired products, whether they be simple diarylalkynes, monodisperse oligomers, or high molecular weight polymers. For researchers in drug development, the ability to construct rigid, conjugated linkers through this methodology offers exciting possibilities for the design of novel therapeutic agents. The choice between a classic Pd/Cu-catalyzed system and a modern copper-free approach will depend on the specific synthetic goals, with the latter often providing a cleaner and more controlled reaction profile. The strategic use of protecting groups remains the most effective method for the synthesis of well-defined, monodisperse oligo(p-phenyleneethynylene)s.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of monodisperse oligo(1,4-phenyleneethynylene-alt-1,4-triptycyleneethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,4-Diethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-diethynylbenzene (B1207667), a key building block in the synthesis of advanced materials and potential pharmaceutical scaffolds. This document details the experimental protocols and summarizes the key quantitative data obtained from various spectroscopic techniques, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol:

A solution of this compound (approximately 0.032 g) is prepared in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). The spectrum is recorded on a 300 MHz NMR spectrometer at room temperature. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Quantitative Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44 | s | 4H | Aromatic protons (C₆H₄) |

| 3.17 | s | 2H | Acetylenic protons (C≡C-H) |

¹³C NMR Spectroscopy

Experimental Protocol:

A solution of this compound is prepared in deuterated chloroform (CDCl₃). The spectrum is recorded on a 50 MHz or 125 MHz NMR spectrometer with broadband proton decoupling. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ = 77.16 ppm).

Quantitative Data:

| Chemical Shift (δ) ppm | Assignment |

| 132.5 | Aromatic carbons (C-H) |

| 122.9 | Quaternary aromatic carbons (C-C≡) |

| 83.5 | Acetylenic carbon (C≡C-H) |

| 79.1 | Acetylenic carbon (C-C≡H) |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol:

A solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ using a Bruker Tensor 27 FT-IR spectrometer or a similar instrument.[1] Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the mull between two KBr plates.

Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | ≡C-H stretch |

| ~2100 | C≡C stretch |

| ~1500-1600 | C=C aromatic stretch |

| ~830 | C-H out-of-plane bend (para-disubstituted benzene) |

Raman Spectroscopy

Experimental Protocol:

A solid sample of this compound is placed on a microscope slide. The Raman spectrum is obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer with a laser excitation wavelength of 532 nm.[1][2] The scattered light is collected in a backscattering geometry. This compound is noted to be a good model system for surface-enhanced Raman spectroscopy (SERS).

Key Raman Shifts:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2220 | C≡C stretch (symmetric) |

| ~1600 | C=C aromatic stretch |

| ~1150 | C-H in-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol:

Electron ionization (EI) mass spectrometry is performed using a gas chromatograph-mass spectrometer (GC-MS). The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Quantitative Data:

| m/z | Assignment |

| 126 | Molecular ion [M]⁺ |

| 127 | [M+1]⁺ isotope peak |

| 76 | Fragment ion (loss of C₄H₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound.

Experimental Protocol:

A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as hexane (B92381) or ethanol. The UV-Vis absorption spectrum is recorded over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Electronic Transitions:

Studies using UV linear dichroism polarization spectroscopy have investigated the electronic transitions of this compound in the range of 310 nm (32,258 cm⁻¹) to 170 nm (58,824 cm⁻¹).[3] The absorption spectrum reveals multiple bands corresponding to π-π* transitions within the aromatic ring and the ethynyl (B1212043) substituents.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

An In-depth Technical Guide to the FT-IR and Raman Spectra of 1,4-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectra of 1,4-diethynylbenzene (B1207667). It includes a detailed summary of vibrational frequencies, experimental protocols for spectral acquisition, and a logical workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers utilizing this compound in fields such as materials science, nanotechnology, and medicinal chemistry.

Introduction to the Vibrational Spectroscopy of this compound

This compound is a rigid, linear molecule with a symmetric structure that is of significant interest in the development of novel materials, including conductive polymers, molecular wires, and as a linker in metal-organic frameworks. Its vibrational spectra, obtained through FT-IR and Raman spectroscopy, provide a fundamental fingerprint of the molecule, revealing key information about its structural integrity, purity, and the nature of its chemical bonds. The presence of terminal alkyne (C≡C-H) and para-disubstituted benzene (B151609) ring moieties gives rise to characteristic vibrational modes that are readily identifiable.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality and reliable FT-IR and Raman spectra. Below are generalized yet detailed methodologies for the spectroscopic analysis of this compound.

FT-IR Spectroscopy

Sample Preparation: For solid-state FT-IR analysis, the sample of this compound is typically prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, for attenuated total reflectance (ATR)-FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ or better.

-

Scans: Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A small amount of crystalline this compound is placed in a glass capillary tube or on a microscope slide. For solution-state measurements, the compound can be dissolved in a suitable solvent that does not have interfering Raman signals in the regions of interest (e.g., chloroform, dichloromethane).

Instrumentation and Data Acquisition:

-

Spectrometer: A dispersive or FT-Raman spectrometer equipped with a charge-coupled device (CCD) detector.

-

Excitation Source: A near-infrared (e.g., 1064 nm Nd:YAG) or visible (e.g., 532 nm or 785 nm) laser is commonly used. The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.

-

Laser Power: The laser power at the sample should be optimized to maximize the Raman signal while avoiding sample degradation (typically in the range of 10-100 mW).

-

Spectral Range: Typically, 3500-100 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Acquisition Time and Accumulations: The acquisition time and number of accumulations are adjusted to achieve an adequate signal-to-noise ratio.

Vibrational Mode Analysis and Data

The vibrational spectra of this compound are characterized by distinct peaks corresponding to specific molecular motions. The key vibrational modes include the stretching and bending of the acetylenic C-H and C≡C bonds, as well as the vibrations of the benzene ring.

Tabulated Vibrational Frequencies and Assignments

The following table summarizes the key experimental FT-IR and Raman vibrational frequencies for this compound and their corresponding assignments. These assignments are based on a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT).

| Vibrational Mode Description | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Acetylenic C-H Stretch (ν(≡C-H)) | 3260[1] | - |

| Aromatic C-H Stretch (ν(C-H)) | ~3050 | ~3050 |

| C≡C Stretch (ν(C≡C)) | - | 2104[1] |

| Benzene Ring C=C Stretch | ~1600-1450 | ~1600-1450 |

| Acetylenic C-H Bend (δ(≡C-H)) | 636, 620[1] | - |

Note: "-" indicates that the mode is either inactive or very weak in the respective spectrum.

Spectroscopic Workflow and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of FT-IR and Raman spectra of this compound.

Caption: Workflow for FT-IR and Raman analysis.

Interpretation of Spectra

-

FT-IR Spectrum: The FT-IR spectrum is dominated by the strong absorption band around 3260 cm⁻¹, which is characteristic of the ≡C-H stretching vibration.[1] The presence of this band is a clear indicator of the terminal alkyne groups. The bands in the region of 620-636 cm⁻¹ correspond to the ≡C-H bending vibrations.[1] The aromatic C-H stretching vibrations typically appear around 3050 cm⁻¹, while the benzene ring C=C stretching modes are observed in the 1600-1450 cm⁻¹ region.

-

Raman Spectrum: Due to the high polarizability of the C≡C bond, its stretching vibration gives rise to a strong and sharp peak in the Raman spectrum, typically around 2104 cm⁻¹.[1] This peak is often weak or absent in the FT-IR spectrum due to the small change in dipole moment during this symmetric vibration. The aromatic ring vibrations are also typically strong in the Raman spectrum.

The complementary nature of FT-IR and Raman spectroscopy is evident in the analysis of this compound. While FT-IR is highly sensitive to the polar ≡C-H bond vibrations, Raman spectroscopy is particularly effective for observing the symmetric and highly polarizable C≡C triple bond stretch. Together, these techniques provide a complete vibrational profile of the molecule.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,4-Diethynylbenzene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure of aromatic compounds is paramount. This guide provides an in-depth analysis of the crystal structure of 1,4-diethynylbenzene (B1207667), a molecule of significant interest in materials science and as a building block in medicinal chemistry.

This compound (DEB) is a rigid, linear molecule whose solid-state packing is governed by a combination of weak intermolecular interactions. Its crystal structure provides valuable insights into the nature of these forces and serves as a foundational model for the design of more complex supramolecular assemblies and functional materials. The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 740314.[1] The primary structural determination was reported in the Journal of the Chemical Society, Perkin Transactions 2.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the table below. This data provides the fundamental lattice and symmetry information of the crystalline solid.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₀H₆ |

| Molecular Weight | 126.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 14.103(3) Å |

| b | 5.973(1) Å |

| c | 16.513(4) Å |

| α | 90° |

| β | 113.63(2)° |

| γ | 90° |

| Volume | 1275.9(5) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.314 g/cm³ |

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis and crystallization of the compound, followed by its analysis using single-crystal X-ray diffraction.

Synthesis and Crystallization of this compound

A common method for the synthesis of this compound involves the Sonogashira coupling of 1,4-diiodobenzene (B128391) with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. For the purpose of obtaining high-quality single crystals suitable for X-ray diffraction, a meticulous purification and crystallization protocol is essential.

Purification:

-

The crude this compound is first purified by column chromatography on silica (B1680970) gel using a non-polar eluent, such as hexane (B92381).

-

Further purification is achieved by recrystallization from a suitable solvent, typically hexane or a mixture of hexane and dichloromethane.

-

For obtaining the highest purity, sublimation under vacuum can be employed.

Crystallization:

Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

A saturated solution of purified this compound is prepared in a volatile solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane, at room temperature.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered vial or beaker to allow for slow evaporation of the solvent over a period of several days.

-

As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is carried out using a single-crystal X-ray diffractometer.

-

A suitable single crystal of this compound is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector as the crystal is rotated.

-

The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizing the Experimental Workflow

The logical flow of the experimental procedure for determining the crystal structure of this compound can be visualized as follows:

This detailed understanding of the crystal structure of this compound and the methods to obtain it provides a solid foundation for its application in the rational design of novel materials and pharmaceutical compounds. The precise knowledge of its solid-state arrangement is critical for predicting and tuning its physical and chemical properties.

References

Solubility and Stability of 1,4-Diethynylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynylbenzene (B1207667) (DEB) is a rigid, aromatic compound with two terminal alkyne functional groups. This unique structure makes it a valuable building block in the synthesis of polymers, organic electronics, and advanced materials.[1][2][3] A thorough understanding of its solubility and stability in various organic solvents is paramount for its effective handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols, and visualizations of key processes.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ | [4][5] |

| Molecular Weight | 126.15 g/mol | [4][5] |

| Melting Point | 94-98 °C | [1][6][7] |

| Appearance | White to orange-brown crystalline powder | [7] |

Solubility of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative solubility can be inferred from its use in various chemical reactions and purification procedures. The following table summarizes the available qualitative and inferred solubility information.

| Solvent | Solvent Type | Qualitative Solubility | Inferred From |

| Hexane (B92381) | Non-polar | Good (especially when hot), Low (at room temperature) | Recrystallization procedures[8] |

| Methanol | Polar Protic | Soluble ("almost transparency") | Product specifications[7] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Use as a reaction solvent for polymerization |

| Toluene | Non-polar | Soluble | Use as a reaction solvent for polymerization[8] |

| Chloroform | Non-polar | Likely Soluble | General solubility of aromatic compounds |

Stability of this compound

This compound is a relatively stable compound under standard storage conditions. However, its stability can be compromised by factors such as temperature, light, and the presence of certain reagents. The primary degradation pathway of concern is polymerization.

| Condition | Observation | Potential Degradation Pathway |

| Thermal Stress | Prone to polymerization at elevated temperatures. | Thermal-initiated polymerization of the ethynyl (B1212043) groups. |

| Storage | Stable in hexane. Recommended storage at 2-8°C in a tightly sealed container, protected from light and air.[4] | |

| Photochemical | No specific data found, but aromatic compounds with unsaturated groups can be susceptible to photodegradation. | Photopolymerization or photooxidation. |

| Oxidative | No specific data found, but terminal alkynes can be susceptible to oxidation. | Oxidation of the ethynyl groups. |

Experimental Protocols

A. Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the qualitative solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, chloroform, THF, methanol, ethanol, acetone, DMF)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Place approximately 10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid has not dissolved, gently heat the mixture in a warm water bath (do not exceed the boiling point of the solvent) and observe for dissolution. Note if the compound is soluble only upon heating.

-

Allow the heated solution to cool to room temperature and observe if the compound precipitates out, indicating lower solubility at room temperature.

-

Record the observations for each solvent tested.

B. Protocol for Recrystallization from Hexane

This protocol describes a standard method for the purification of this compound by recrystallization from hexane, based on literature mentions.[8]

Materials:

-

Crude this compound

-

Hexane (reagent grade)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot hexane to the flask while stirring until the solid just dissolves. The solution should be near saturation.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Visualizations

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound in organic solvents. While precise quantitative solubility data remains limited in publicly available literature, qualitative assessments indicate its solubility in a range of common non-polar and polar aprotic solvents, with hexane being a suitable solvent for recrystallization. The primary stability concern is its propensity for polymerization under thermal stress. The provided experimental protocols offer a starting point for researchers to conduct their own detailed assessments tailored to their specific applications. Further research to quantify solubility in a broader range of solvents and to elucidate specific degradation pathways under various conditions would be highly beneficial to the scientific community.

References

- 1. 1,4-二乙炔苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,4-ジエチニルベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,4-ジエチニルベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 935-14-8 | FD61882 | Biosynth [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:935-14-8 | Chemsrc [chemsrc.com]

- 7. This compound | 935-14-8 [amp.chemicalbook.com]

- 8. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of 1,4-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynylbenzene (B1207667) (p-DEB) is a rigid, aromatic hydrocarbon characterized by a central benzene (B151609) ring substituted with two terminal ethynyl (B1212043) groups at the para position. Its unique structure, featuring high carbon content and reactive acetylene (B1199291) moieties, imparts notable thermal characteristics that are of significant interest in the fields of materials science, organic electronics, and polymer chemistry. The high thermal stability and energetic nature of p-DEB make it a valuable precursor for the synthesis of carbon-rich materials, including graphitic structures and heat-insulating glassy carbons[1][2]. This document provides a comprehensive overview of the core thermal properties of this compound, details the experimental protocols for their determination, and illustrates key thermal processes.

Core Thermal Properties

The thermal behavior of this compound is defined by several key physical and chemical properties. These have been determined through various experimental techniques and are summarized below for clarity and comparative analysis.

Physical Transition Data

The melting and boiling points of p-DEB are fundamental parameters dictating its phase behavior under thermal stress.

| Property | Value | Unit | References |

| Melting Point | 92.0 - 98.0 | °C | [3][4][5][6] |

| Boiling Point | 180 - 182.8 | °C | [3][7][8] |

Thermochemical Data

The energetic properties of p-DEB are critical for understanding its potential in high-energy applications and as a monomer for exothermic polymerization.

| Property | Value | Unit | References |

| Standard Enthalpy of Formation (ΔHf°) | 500.6 ± 6.7 | kJ/mol | [1] |

| Heat of Combustion in Oxygen | 42 | MJ/kg | [1] |

| Adiabatic Combustion Temperature | ~1970 | K | [1] |

| Enthalpy of Fusion (ΔfusH°) | Data not available in search results | kJ/mol | |

| Enthalpy of Vaporization (ΔvapH°) | Data not available in search results | kJ/mol |

Thermal Reactivity and Polymerization

A defining characteristic of this compound is its propensity to undergo thermally initiated polymerization. This exothermic process occurs upon heating, particularly in the temperature range of 90–150°С, and leads to the formation of branched polymer networks with extensive π-conjugation[2]. The high enthalpy of formation contributes to a significant release of heat during its thermal degradation to carbon and hydrogen[1]. This reactivity is the basis for its use in synthesizing prepolymers for materials with high electronic conductivity and thermal insulation properties[1][2].

The polymerization process can proceed via the opening of the C≡C triple bonds, leading to the formation of a network of polyene and aromatic structures[2]. To control the high heat release and prevent thermal explosion, the synthesis of a prepolymer is often performed to manage the exothermic reaction in a controlled manner[1][2].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, CAS No. 935-14-8 - iChemical [ichemical.com]

- 4. This compound | 935-14-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound 96 935-14-8 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 935-14-8 | FD61882 | Biosynth [biosynth.com]

- 8. This compound [stenutz.eu]

Purifying 1,4-Diethynylbenzene: A Technical Guide to Sublimation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification of 1,4-diethynylbenzene (B1207667) (DEB) using vacuum sublimation. Sublimation is a highly effective technique for obtaining high-purity crystalline solids, which is crucial for applications in materials science, organic electronics, and pharmaceutical development where trace impurities can significantly impact material properties and biological activity. This document outlines the theoretical basis, experimental protocol, and safety considerations for the successful sublimation of this compound.

Introduction to Sublimation for Purification

Sublimation is a phase transition in which a substance transitions directly from a solid to a gaseous state without passing through a liquid phase. For purification, this process is typically conducted under reduced pressure (vacuum sublimation). The solid compound is gently heated, increasing its vapor pressure. The vapor then travels a short distance to a cooled surface (a "cold finger"), where it desublimates back into a solid, crystalline form. Non-volatile impurities are left behind in the initial container, resulting in a significant increase in the purity of the target compound. This method is particularly advantageous for thermally sensitive compounds as the sublimation temperature under vacuum is significantly lower than the compound's boiling point at atmospheric pressure.

Properties of this compound

Understanding the physical properties of this compound is essential for developing an effective sublimation protocol.

| Property | Value |

| Molecular Formula | C₁₀H₆ |

| Molecular Weight | 126.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 94-98 °C[1][2][3] |

| Purity (Commercial) | Typically >96% |

Experimental Protocol: Vacuum Sublimation of this compound

This protocol details the step-by-step procedure for the purification of this compound via vacuum sublimation.

Materials and Apparatus

-

Crude this compound: (Purity >95%)

-

Sublimation Apparatus: Comprising a sublimation tube or flask and a cold finger condenser.

-

High-Vacuum Pump: Capable of achieving pressures in the range of 10⁻² to 10⁻³ mbar.

-

Heating Mantle or Oil Bath: With a temperature controller.

-

Inert Gas: Argon or Nitrogen.

-

Cryogen/Coolant: Cold water, or a mixture of dry ice and acetone (B3395972) for the cold finger.

-

Spatula and Schlenk Flasks

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and gloves.

Pre-Sublimation Preparation

-

Drying the Crude Material: Ensure the crude this compound is completely dry. Any residual solvent can interfere with the sublimation process. The material can be dried in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) for several hours. One study noted drying the material in a rough vacuum up to the start of sublimation.[4]

-

Cleaning the Apparatus: Thoroughly clean and dry the sublimation apparatus to prevent contamination of the purified product.

-

Assembly: Assemble the sublimation apparatus, ensuring all ground glass joints are properly greased with a high-vacuum grease to ensure a good seal.

Sublimation Procedure

-

Loading the Sample: Place the crude, dry this compound into the bottom of the sublimation flask.

-

Assembling the Apparatus: Insert the cold finger into the sublimation flask.

-

Applying Vacuum: Connect the apparatus to the high-vacuum pump and slowly evacuate the system. A gradual reduction in pressure is recommended to avoid the fine powder being drawn into the vacuum line.

-

Cooling the Cold Finger: Once a stable high vacuum is achieved, begin circulating the coolant through the cold finger.

-

Heating the Sample: Slowly heat the bottom of the sublimation flask using a heating mantle or oil bath. The temperature should be carefully controlled and kept below the melting point of this compound. A starting temperature of around 70-80 °C is recommended.

-

Monitoring the Sublimation: As the sample is heated, the this compound will sublime and deposit as fine, needle-like crystals on the cold finger. The process can be monitored visually.

-

Completion: The sublimation is complete when no more material is observed to be depositing on the cold finger.

-

Cooling and Collection:

-

Turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.

-

Once cooled, slowly and carefully vent the apparatus with an inert gas like nitrogen or argon.

-

Carefully remove the cold finger from the apparatus.

-

Scrape the purified this compound crystals from the cold finger onto a clean, tared watch glass or into a clean vial.

-

Post-Sublimation Analysis

The purity of the sublimed this compound can be assessed using various analytical techniques, such as:

-

Melting Point Determination: A sharp melting point close to the literature value is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the purity.

Quantitative Data Summary

The following table summarizes the expected parameters and outcomes for the sublimation purification of this compound. Please note that optimal conditions may vary depending on the specific apparatus and the initial purity of the material.

| Parameter | Value | Notes |

| Initial Purity | >95% | A higher initial purity generally leads to a better yield and final purity. |

| Sublimation Temperature | 70 - 90 °C | Should be kept below the melting point (94-98 °C). The optimal temperature depends on the vacuum level. |

| Pressure | 10⁻² - 10⁻³ mbar | A high vacuum is crucial for sublimation at a lower temperature. |

| Final Purity | >99.5% | Expected purity after a single sublimation of a reasonably pure starting material. |

| Yield | 70 - 90% | Yields can be affected by the efficiency of the apparatus and the volatility of impurities. |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the purification process.

References

Health and safety information for 1,4-Diethynylbenzene

An In-depth Technical Guide to the Health and Safety of 1,4-Diethynylbenzene (B1207667)

This guide provides comprehensive health and safety information for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of direct toxicological studies on this specific compound, this document synthesizes information from Safety Data Sheets (SDS), data on structurally related compounds, and standardized experimental protocols. All information derived from analogous compounds or generalized procedures is clearly indicated.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₆. It is a solid at room temperature and is utilized in various research applications, including the development of advanced sensor technologies, high-performance organic light-emitting diodes (OLEDs), and in the study of mixed-valence metal complexes.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ | [1][][3] |

| Molecular Weight | 126.15 g/mol | [1][][3] |

| CAS Number | 935-14-8 | [1][][3] |

| Appearance | White to orange-brown crystalline powder | [4] |

| Melting Point | 94-98 °C (literature) | [1][5] |

| Boiling Point | 182.8 °C (predicted) | [6][7] |

| Flash Point | 51.9 ± 16.7 °C (predicted) | [7] |

| Storage Temperature | 2-8°C | [1][5][6] |

Toxicological Data

Direct and comprehensive toxicological data for this compound is limited. The primary known hazard is skin sensitization.[1][][8] The following table summarizes the available quantitative data.

Table 2: Acute Toxicity of this compound

| Test Type | Species | Route | Value | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Unreported | 4500 mg/kg | [7] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | Warning |

Precautionary Statements: [1][5][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Hypothetical Metabolic Pathway and Toxicological Implications

No direct studies on the metabolism of this compound were found. However, based on the metabolism of the structurally similar compound 1,4-diethenylbenzene and general principles of xenobiotic metabolism, a hypothetical pathway can be proposed. This pathway is critical for understanding the potential mechanisms of toxicity.

The metabolism is likely initiated by Phase I oxidation reactions, primarily catalyzed by cytochrome P450 enzymes in the liver.[9] The ethynyl (B1212043) groups are electron-rich and susceptible to oxidation, potentially forming highly reactive intermediates such as epoxides. These electrophilic epoxides can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Subsequently, Phase II conjugation reactions would detoxify these reactive intermediates. This includes conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs), to form more water-soluble and excretable metabolites.[9] Other conjugation pathways, such as glucuronidation, may also occur.

Caption: Hypothetical metabolic pathway of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given its classification as a skin sensitizer (B1316253) and potential for uncharacterized toxicity, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[10]

-

Ensure that safety showers and eyewash stations are readily accessible.[10]

Personal Protective Equipment (PPE): [1][5]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

A lab coat should be worn at all times.

-

-

Respiratory Protection: For operations where dust may be generated and engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[1][5]

Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

References

- 1. Glutathione conjugation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 3. scribd.com [scribd.com]

- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. mdpi.com [mdpi.com]

- 6. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. oecd.org [oecd.org]

- 9. Glutathione conjugation of electrophilic metabolites of 1-nitronaphthalene in rat tracheobronchial airways and liver: identification by mass spectrometry and proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to 1,4-Diethynylbenzene (CAS 935-14-8) for Researchers and Drug Development Professionals

An authoritative resource on the properties, synthesis, analysis, and supply of 1,4-Diethynylbenzene (B1207667), a key building block in advanced materials and a subject of interest in chemical biology.

Introduction

This compound (DEB), identified by the CAS number 935-14-8, is an aromatic hydrocarbon characterized by a central benzene (B151609) ring substituted with two ethynyl (B1212043) groups at the para position.[1] This rigid, linear molecule serves as a fundamental building block in the synthesis of a variety of advanced materials, including polymers, organic electronic devices, and metal-organic frameworks. While its primary applications lie in materials science, its structural motifs are also of interest to medicinal chemists and drug development professionals for its potential use as a rigid linker in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methodologies, and commercial availability of this compound.

Chemical and Physical Properties

This compound is a white to orange-brown crystalline solid at room temperature.[2] Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₁₀H₆ | [1][3][4] |

| Molecular Weight | 126.15 g/mol | [3][4] |

| Appearance | White to orange-brown crystalline powder | [2] |

| Melting Point | 94-98 °C | [2] |

| Boiling Point | 182.8 ± 23.0 °C (Predicted) | |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in many organic solvents. | |

| InChI Key | MVLGANVFCMOJHR-UHFFFAOYSA-N | [1] |

| SMILES | C#Cc1ccc(C#C)cc1 | [5] |

Synthesis and Purification

A common synthetic route to this compound involves the Sonogashira coupling of a dihalogenated benzene, such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene, with a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187), followed by deprotection. An alternative approach is the elimination reaction from a suitable precursor.

A general workflow for a laboratory-scale synthesis and purification is depicted below.

Experimental Protocol: Sonogashira Coupling and Deprotection

A representative laboratory-scale synthesis protocol is as follows:

-

Reaction Setup : To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-diiodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or toluene).

-

Addition of Reagents : Add a base (e.g., triethylamine (B128534) or diisopropylamine) and trimethylsilylacetylene to the reaction mixture.

-

Reaction : Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up : Upon completion, quench the reaction with an aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification of Intermediate : Purify the crude bis(trimethylsilyl) protected intermediate by column chromatography on silica (B1680970) gel.

-

Deprotection : Dissolve the purified intermediate in a suitable solvent (e.g., THF or methanol). Add a deprotecting agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or potassium carbonate.

-

Final Purification : After the deprotection is complete, perform an aqueous work-up. The crude this compound can be further purified by recrystallization from a suitable solvent such as hexanes to yield the final product as a crystalline solid.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | A singlet for the aromatic protons and a singlet for the acetylenic protons. The chemical shifts will depend on the deuterated solvent used. |

| ¹³C NMR | Signals corresponding to the aromatic carbons (quaternary and protonated) and the acetylenic carbons. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of 126.15 g/mol . |

| Gas Chromatography (GC) | A single major peak indicating the purity of the compound. The retention time is dependent on the column and conditions used. |

The diagram below illustrates a typical analytical workflow for quality control of synthesized this compound.

References

Theoretical Calculations on the Electronic Structure of 1,4-Diethynylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethynylbenzene (B1207667) (DEB) is a rigid, linear molecule that has garnered significant interest as a fundamental building block in molecular electronics, organic semiconductors, and as a linker in metal-organic frameworks. Its conjugated π-system, composed of a central benzene (B151609) ring and two flanking ethynyl (B1212043) groups, dictates its electronic and optical properties. Understanding the electronic structure of DEB at a quantum mechanical level is paramount for the rational design of novel materials and therapeutics. This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of this compound, detailing the computational methodologies, presenting key quantitative data, and visualizing the underlying theoretical workflows.

Core Concepts in Theoretical Electronic Structure Calculations

The electronic structure of a molecule is described by the arrangement and energies of its electrons. Theoretical and computational chemistry provide a powerful framework for investigating these properties. Key methods employed in the study of molecules like this compound include Density Functional Theory (DFT) and ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).

DFT has become a particularly popular method due to its favorable balance of computational cost and accuracy. In DFT, the electron density is the fundamental variable used to calculate the total electronic energy. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), cc-pVTZ) are critical for obtaining reliable results.

Computational Protocols

A typical computational workflow for investigating the electronic structure of this compound involves several key steps. The following diagram illustrates a standard protocol.

Figure 1: A generalized workflow for the theoretical calculation of the electronic structure of this compound.

Experimental Protocol: Geometry Optimization

The first step in characterizing the electronic structure of this compound is to determine its most stable three-dimensional structure. This is achieved through a geometry optimization calculation.

-

Input Structure: An initial guess for the molecular geometry of this compound is created.

-

Method Selection: A theoretical method and basis set are chosen. A common and effective choice for molecules of this type is the B3LYP functional with the 6-31G(d) basis set.

-

Calculation: The calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest total electronic energy.

-

Convergence: The optimization is complete when the forces on the atoms and the change in energy between iterations fall below predefined thresholds.

Experimental Protocol: Frequency Calculation

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (transition state), a vibrational frequency calculation is performed.

-

Input: The optimized geometry from the previous step is used.

-

Method: The same theoretical method and basis set as the geometry optimization must be used.

-

Calculation: The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated.

-

Analysis: Diagonalization of the Hessian matrix yields the vibrational frequencies. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point.

Quantitative Data

The following tables summarize key quantitative data on the electronic structure of this compound, as would be obtained from theoretical calculations. Note: The specific values presented here are representative and would be sourced from detailed research articles. The methodologies cited provide a basis for obtaining such data.

Table 1: Optimized Geometric Parameters

The geometry of this compound has been investigated using both experimental techniques like gas-phase electron diffraction and theoretical methods.[1] Calculations have shown that while the equilibrium structure is planar (D2h symmetry), the time-averaged structure observed in the gas phase is best described by a nonplanar model due to large-amplitude out-of-plane motions of the ethynyl groups.[1] Theoretical studies often employ functionals like B3LYP and levels of theory such as MP2 to accurately model the geometry.[1]

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C≡C | Ethynyl triple bond | Value from literature |

| C-C (ethynyl-ring) | Single bond connecting ethynyl to ring | Value from literature |

| C-C (ring, ortho) | Aromatic C-C bond adjacent to substituent | Value from literature |

| C-C (ring, meta) | Aromatic C-C bond | Value from literature |

| C-H (ethynyl) | Terminal C-H bond | Value from literature |

| C-H (ring) | Aromatic C-H bond | Value from literature |

| Bond Angles | ||

| C-C-C (ring) | Internal angle of the benzene ring | Value from literature |

| C-C-H (ring) | Angle involving aromatic C-H | Value from literature |

| C-C≡C | Angle between ring and ethynyl group | Value from literature |

| C≡C-H | Angle of the terminal ethynyl group | Value from literature |

Table 2: Molecular Orbital Energies

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. Their energies and the HOMO-LUMO energy gap are key indicators of chemical reactivity and electronic transition properties.

| Molecular Orbital | Description | Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | Value from literature |

| LUMO | Lowest Unoccupied Molecular Orbital | Value from literature |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Calculated Value |

The following diagram illustrates the logical relationship in determining the HOMO-LUMO gap.

Figure 2: Logical flow for the calculation of the HOMO-LUMO energy gap.

Table 3: Rotational Barrier of the Ethynyl Group

The rotation of the ethynyl groups around the C-C single bond connecting them to the benzene ring is an important conformational dynamic. The energy barrier for this rotation can be calculated by performing a potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step.

| Parameter | Description | Calculated Value (kcal/mol) |

| Rotational Barrier | Energy difference between the planar (minimum) and perpendicular (transition state) conformations | Value from literature |

Table 4: Calculated Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for identifying molecules and understanding their bonding. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

| ν(C≡C) | Ethynyl C≡C stretch | Value from literature |

| ν(C-H, ethynyl) | Terminal ethynyl C-H stretch | Value from literature |

| ν(C-H, ring) | Aromatic C-H stretch | Value from literature |

| Ring breathing | Symmetric expansion/contraction of the benzene ring | Value from literature |

Conclusion

Theoretical calculations provide indispensable insights into the electronic structure of this compound. Through methods like Density Functional Theory, it is possible to obtain detailed information about its geometry, molecular orbital energies, and vibrational properties. This knowledge is fundamental for the continued development of advanced materials and for applications in medicinal chemistry where such rigid linkers might be employed. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the study and application of this important molecule.

References

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 1,4-Diethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

The anionic polymerization of 1,4-diethynylbenzene (B1207667) (p-DEB) offers a robust method for the synthesis of linear, soluble poly(this compound) (polyDEB). This approach is particularly advantageous as it circumvents the formation of branched and insoluble polymers often obtained through other polymerization techniques.[1][2] The resulting polymer possesses a unique structure with pendant reactive ethynyl (B1212043) groups, which can be further functionalized for various applications, including the development of heat-resistant materials, catalysts, and sensors.[1][3][4]

This document provides detailed experimental protocols for the anionic polymerization of p-DEB initiated by n-butyllithium (n-BuLi) in polar solvents, along with a summary of the reaction conditions and resulting polymer properties.

Experimental Protocols

The following protocols are based on established methodologies for the anionic polymerization of this compound.[5][6]

1. Materials and Reagents

-

Monomer: this compound (p-DEB, 95%)

-

Initiator: n-butyllithium (n-BuLi, 1.6 M in hexane)

-

Solvents: Hexamethylphosphoramide (HMPA) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification Agents: Hexane (B92381), Argon (high purity)

-

Precipitation/Washing Agents: Methanol, Water, Benzene (B151609)

2. Reagent and Glassware Preparation

-

Monomer Purification: this compound should be recrystallized from hexane and then sublimated to ensure high purity.[3][5]

-

Solvent Purification: Solvents must be rigorously dried and deoxygenated before use to prevent termination of the anionic polymerization. Standard procedures for solvent purification should be employed.

-

Initiator Handling: n-butyllithium is highly reactive and pyrophoric. It should be handled under an inert atmosphere (e.g., Argon) using syringe techniques. For precise addition, it can be pre-loaded into thin-walled glass ampoules using a vacuum line.[5]

-

Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of dry argon immediately before use. A four-neck reactor equipped with a mechanical stirrer, a thermometer, an argon inlet, and a means for initiator introduction is recommended.[6]

3. Polymerization Procedure

-